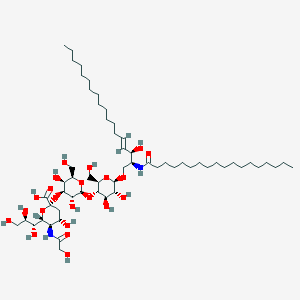
L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine
Overview
Description
L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine (TVVF) is a synthetic peptide that has been used in a variety of scientific research applications. It is a four amino acid peptide that has been shown to be effective in a variety of biochemical and physiological processes. It is a useful tool in the lab for a variety of experiments and has been used in a variety of research applications.
Scientific Research Applications
Regenerative Medicine
Bilaid C can be used in regenerative medicine to activate the regeneration of organs and tissues. This is particularly useful in the treatment of chronic diseases of various origins such as blood diseases, primary immunodeficiencies, neurodegenerative diseases, myocardial infarction, obesity, diabetes mellitus, liver cirrhosis, immune-dependent and autoimmune pathologies .
Postoperative Recovery
The compound has been used in postoperative recovery for the treatment of eye and neurodegenerative diseases and age-related changes. This is due to the unique properties and high therapeutic potential of this biological material .
Cell Culture Enrichment
Bilaid C can be used to enrich culture media for the growth of various cell cultures employed in regenerative medicine. This is due to its unique properties and high therapeutic potential .
Biocatalytic Synthesis
The biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value have been developed using Bilaid C as a biocatalyst . This has opened up new possibilities for the production of valuable phenylalanines.
Enzyme-Catalyzed Derivatization
Recent advances in enzyme-catalyzed L-tyrosine derivatization have highlighted the potential of Bilaid C in the biosynthesis of L-tyrosine derivatives . These derivatives have wide-ranging industrial applications.
Production of High-Value Chemicals
Bilaid C can be used in the production of a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols. These are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Biomedical Applications
Inspired by the endurance of red blood cells, Bilaid C has been used to enhance the viability of large, cell-like vehicles for in vivo therapeutic use . This has opened up new possibilities for the development of delivery agents with therapeutic effects akin to real cells.
Bioluminescence-Based Applications
Bilaid C has been used in bioluminescence-based applications such as bioluminescence-induced photo-uncaging of small molecules and bioluminescence-based photodynamic therapy . This has expanded the scope of bioluminescence in biomedicine.
Mechanism of Action
Bilaid C, also known as L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine, is a tetrapeptide that has been isolated from the Australian estuarine isolate of Penicillium sp . This compound has been found to exhibit interesting biological activities, which are discussed in detail below.
Target of Action
The primary target of Bilaid C is the μ-Opioid Receptor (MOPr) . The MOPr is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
Bilaid C acts as a potent and selective agonist for the MOPr This means that it binds to the MOPr and activates it, triggering a series of intracellular events
Pharmacokinetics
It is known that bilaid c is a solid compound with a molecular weight of 5266 and is soluble in methanol or DMSO . These properties could influence its bioavailability and pharmacokinetics.
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPUDTSAZMRYEH-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)





![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)
